Platinum(II)(2,2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

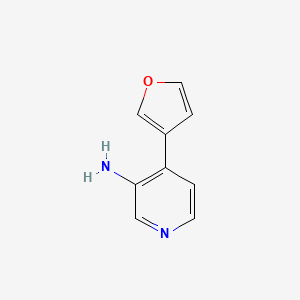

Platinum(II) complexes are a fascinating class of compounds known for their square-planar molecular geometry and rich charge-transfer transitions. These complexes have been extensively studied due to their unique photophysical and electronic properties, which make them suitable for various applications, including stimuli-responsive materials and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platinum(II) complexes can be synthesized using various methods. One common approach involves the reaction of platinum(II) chloride with ligands such as 2,2’-bipyridine or 2,2’:6’,2’'-terpyridine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method involves the use of β-diketonate derivatives, where β-iminoketones react with platinum(II) chloride to form the desired complexes .

Industrial Production Methods

In industrial settings, the production of platinum(II) complexes often involves metal organic chemical vapor deposition (MOCVD). This method allows for the deposition of platinum films and heterostructures on complex-shaped supports at temperatures up to 300°C. The use of volatile precursors, such as platinum acetylacetonate, ensures high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Platinum(II) complexes undergo various types of chemical reactions, including:

Oxidation: Platinum(II) can be oxidized to platinum(IV) in the presence of strong oxidizing agents.

Reduction: Platinum(II) can be reduced to platinum(0) using reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions are common, where one ligand in the platinum(II) complex is replaced by another ligand.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or chlorine gas can be used as oxidizing agents.

Reduction: Sodium borohydride or hydrazine are common reducing agents.

Substitution: Ligands such as phosphines, amines, or pyridines can be used in substitution reactions, often under mild conditions.

Major Products Formed

Oxidation: Platinum(IV) complexes.

Reduction: Platinum(0) nanoparticles.

Substitution: New platinum(II) complexes with different ligands.

Scientific Research Applications

Platinum(II) complexes have a wide range of applications in scientific research:

Chemistry: Used as catalysts in various organic reactions, including hydrogenation and oxidation.

Biology: Employed in the study of DNA interactions and as probes for biological imaging.

Medicine: Platinum(II) complexes, such as cisplatin, are well-known anticancer agents used in chemotherapy.

Industry: Utilized in the production of light-emitting diodes (LEDs), sensors, and photocatalysts.

Mechanism of Action

The mechanism of action of platinum(II) complexes, particularly in anticancer applications, involves the formation of covalent bonds with DNA. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death. The complexes can also interact with proteins and other biomolecules, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Cisplatin: A widely used platinum(II) anticancer drug.

Carboplatin: A platinum(II) complex with a similar mechanism of action but reduced side effects.

Oxaliplatin: Another platinum(II) anticancer agent with a different spectrum of activity.

Uniqueness

Platinum(II) complexes are unique due to their ability to form strong metal-ligand bonds and undergo various charge-transfer transitions. This makes them highly versatile for applications in materials science, medicine, and catalysis .

Properties

Molecular Formula |

C15H14N3OPt+ |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

oxidanium;2,6-dipyridin-2-ylpyridine;platinum |

InChI |

InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1 |

InChI Key |

HSRCZJGKBXFVHK-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)

![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)

![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)

![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)